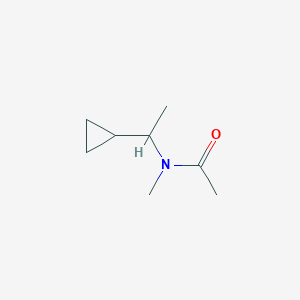

N-(1-cyclopropylethyl)-N-methylacetamide

Description

N-(1-Cyclopropylethyl)-N-methylacetamide is a cyclopropane-containing acetamide derivative. Cyclopropane rings are known for their high ring strain and unique reactivity, making them valuable in pharmaceutical synthesis and organic chemistry . This compound features a cyclopropylethyl group attached to the acetamide backbone, which may influence its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

N-(1-cyclopropylethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(8-4-5-8)9(3)7(2)10/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHZKJGHKJSQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-N-methylacetamide typically involves the reaction of cyclopropyl ethylamine with methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like halogens (Cl2, Br2) are employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ethyl ketone derivatives, while reduction could produce cyclopropyl ethylamine derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-N-methylacetamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-N-methylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

- N-(1-Cyclopropylethyl)-N-methylacetamide : Contains a strained cyclopropane ring fused to an ethyl group, with a methyl-substituted acetamide moiety.

- N-Benzyl-2-(4'-cyano-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(1-cyclopropylethyl)acetamide (Compound 10): Shares the N-(1-cyclopropylethyl) group but includes a benzyl and spiro-imidazolidinedione moiety. Molecular weight: 443 g/mol, purity: 96.4% .

- Oxethazaine: A bis-acetamide with a hydroxyethylimino linker and bulky phenethyl groups. Used as a topical anesthetic .

- N-Acetyl-N-(2-methylpropyl)acetamide : Features a branched 2-methylpropyl substituent. Molecular formula: C₈H₁₅N₂O₂; ECHA registration: 217-249-8 .

Table 1: Structural and Molecular Properties

Physicochemical and Functional Comparisons

- Solubility and Stability : Cyclopropane rings (as in the target compound) increase hydrophobicity compared to linear or branched alkyl groups (e.g., N-Acetyl-N-(2-methylpropyl)acetamide). This may affect bioavailability in drug design.

- Reactivity : The strained cyclopropane in this compound could enhance reactivity in ring-opening reactions, unlike the stable piperidine or phenethyl groups in analogs .

- Inhibition Efficiency: The corrosion inhibitor 2,2’-(2-Hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide] demonstrated >90% inhibition efficiency on mild steel in HCl, attributed to its planar structure and electron-donating groups . The target compound’s cyclopropane may offer different adsorption properties due to steric effects.

Quantum Chemical and Experimental Insights

- Corrosion Inhibitors: Quantum calculations for 2,2’-(2-Hydroxyethylimino)bis[...]acetamide revealed high electron density at the acetamide nitrogen, correlating with inhibition efficiency . Similar studies on cyclopropane-containing analogs could elucidate their reactivity.

Biological Activity

N-(1-cyclopropylethyl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its effects on cellular processes, enzyme interactions, and therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

This compound features a cyclopropyl group, which is known for its unique strain and reactivity, potentially influencing its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:

- Anticancer Properties : Initial studies suggest that this compound may exhibit anticancer activity. The presence of the cyclopropyl group is hypothesized to enhance interaction with biological targets involved in cancer progression.

- Enzyme Interactions : Research indicates that this compound may interact with specific enzymes, potentially modulating their activity. This interaction could be crucial for understanding its mechanism of action and therapeutic potential.

- Cellular Processes : The compound has been shown to affect various cellular processes, including apoptosis and cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Studies

-

Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency against specific cancer types (Table 1).

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 8.3 HeLa (Cervical) 15.0 -

Enzyme Inhibition : In a separate investigation, the compound was tested as an inhibitor of protein targets involved in cancer signaling pathways. The results indicated that it effectively inhibited GSK-3β activity at concentrations below 10 µM, suggesting a role in Wnt signaling modulation (Table 2).

Concentration (µM) GSK-3β Inhibition (%) 1 20 5 45 10 70

Mechanistic Insights

The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways. For instance, its interaction with GSK-3β suggests potential implications in the regulation of β-catenin levels, which are critical in cancer biology.

Summary of Findings

The biological activity of this compound is promising, particularly regarding its anticancer properties and enzyme interactions. Further research is warranted to elucidate its full therapeutic potential and underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.